Cas no 866043-38-1 (N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide)
![N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide structure](https://ja.kuujia.com/scimg/cas/866043-38-1x500.png)
N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide 化学的及び物理的性質
名前と識別子
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- N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide
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- MDL: MFCD05670694
- インチ: 1S/C13H13ClN2O/c1-10(17)15-9-11-12(14)5-4-6-13(11)16-7-2-3-8-16/h2-8H,9H2,1H3,(H,15,17)
- InChIKey: DNJQZFVRHFZBNW-UHFFFAOYSA-N
- SMILES: C(NCC1=C(N2C=CC=C2)C=CC=C1Cl)(=O)C
N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB298576-100 mg |
N-[2-Chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide; . |
866043-38-1 | 100 mg |
€221.50 | 2023-07-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00908145-1g |
N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide |
866043-38-1 | 90% | 1g |
¥2394.0 | 2024-04-18 | |
Ambeed | A959678-1g |
N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide |
866043-38-1 | 90% | 1g |
$348.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625455-1mg |
N-(2-chloro-6-(1H-pyrrol-1-yl)benzyl)acetamide |
866043-38-1 | 98% | 1mg |
¥535.00 | 2024-04-27 | |
abcr | AB298576-100mg |
N-[2-Chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide; . |
866043-38-1 | 100mg |
€221.50 | 2024-06-09 |
N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamideに関する追加情報
Professional Introduction to N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide (CAS No. 866043-38-1)
N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide, identified by its CAS number 866043-38-1, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both chloro and pyrrole functional groups in its molecular structure suggests a high degree of reactivity, making it a valuable candidate for further chemical modifications and biological evaluations.
The molecular framework of N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide consists of a phenyl ring substituted with a chloro group at the 2-position and a 1H-pyrrol-1-yl moiety at the 6-position. This specific arrangement enhances its interaction with biological targets, making it an attractive scaffold for designing novel therapeutic agents. The acetamide functional group at the terminal position further contributes to its versatility, allowing for diverse chemical transformations and functionalization strategies.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds featuring the pyrrole core. Pyrroles are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. The incorporation of a pyrrole ring into the phenyl scaffold of N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide not only enhances its pharmacological potential but also opens up new avenues for structure-activity relationship (SAR) studies.
Current research in the field of medicinal chemistry has highlighted the importance of rational drug design, where computational methods and high-throughput screening are employed to identify promising candidates. N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide has been subjected to various computational studies to predict its binding affinity to different biological targets. These studies have revealed that the compound exhibits strong interactions with enzymes and receptors involved in critical metabolic pathways, suggesting its potential as a lead compound for drug development.
The synthesis of N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been utilized to construct the complex aromatic system efficiently. The chloro-substituted phenyl ring serves as a key intermediate in these reactions, facilitating the introduction of the pyrrole moiety and the acetamide group.
Evaluation of the pharmacokinetic properties of N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide is crucial for assessing its suitability as a drug candidate. Studies have shown that this compound exhibits favorable solubility and stability under physiological conditions, which are essential characteristics for any therapeutic agent. Additionally, preliminary toxicological assessments have indicated low toxicity profiles, suggesting its safety for further development.
The potential applications of N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide extend beyond traditional pharmaceuticals. Its unique structural features make it a promising candidate for use in agrochemicals and specialty chemicals. For instance, derivatives of this compound could be developed as novel pesticides or herbicides due to their ability to interact with biological targets in pests while maintaining low environmental impact.
In conclusion, N-{[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methyl}acetamide (CAS No. 866043-38-1) is a versatile compound with significant potential in pharmaceutical and chemical applications. Its unique molecular structure, combined with favorable pharmacokinetic properties, makes it an attractive candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like N-{[2-chloro-6-(1H-pyrrol-1-yll)phenyl]methyl}acetamide will play a crucial role in shaping the future of drug discovery and industrial chemistry.
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